molecular formula C15H14N2O4 B5805237 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide

Cat. No. B5805237
M. Wt: 286.28 g/mol
InChI Key: HGQJWROCDJWENP-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPA is a benzamide derivative that has been synthesized using different methods, including the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl chloride.

Scientific Research Applications

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of inflammatory diseases. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has also been studied for its potential use as a diagnostic tool for detecting cancer cells.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to have a low toxicity profile in animal models, making it a potential candidate for further development.

Advantages and Limitations for Lab Experiments

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has several advantages for lab experiments, including its low toxicity profile and its potential applications in various fields. However, 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide also requires further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, including further studies on its mechanism of action and potential applications in various fields. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has shown potential as a candidate for the treatment of inflammatory diseases, cancer, and other conditions. Further studies are needed to fully understand the potential of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide and to develop it into a viable therapeutic agent. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide are needed to determine its optimal dosage and administration route.

Synthesis Methods

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide can be synthesized through various methods, including the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl chloride in the presence of a base. The reaction results in the formation of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, which can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl isocyanate or benzoyl azide.

properties

IUPAC Name

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-16(12-6-4-3-5-7-12)15(18)11-8-9-14(21-2)13(10-11)17(19)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQJWROCDJWENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-methyl-3-nitro-N-phenylbenzamide

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